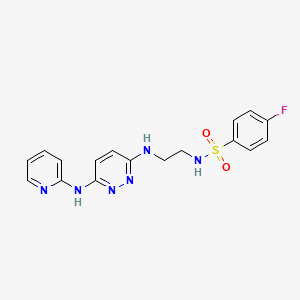

4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Description

4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 4-fluorobenzenesulfonamide core linked to a pyridazine-pyridinamine moiety via an ethylenediamine spacer. This compound’s structure combines a sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with heterocyclic aromatic systems that may enhance target binding and selectivity.

Properties

IUPAC Name |

4-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-13-4-6-14(7-5-13)27(25,26)21-12-11-20-16-8-9-17(24-23-16)22-15-3-1-2-10-19-15/h1-10,21H,11-12H2,(H,20,23)(H,19,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXFPQFAEUYZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound’s biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 388.4 g/mol. The structure features a sulfonamide group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.4 g/mol |

| CAS Number | 1021114-97-5 |

The compound's mechanism of action primarily involves the inhibition of specific enzymes and receptors associated with cancer cell proliferation. It is believed to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to reduced cell division and increased apoptosis in malignant cells.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays using various cancer cell lines revealed the following:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induces apoptosis through CDK inhibition |

| MCF7 (Breast Cancer) | 4.5 | Strong inhibitory effect on cell proliferation |

| HeLa (Cervical Cancer) | 6.0 | Alters cell cycle progression |

The compound was shown to induce apoptosis in these cell lines by activating caspase pathways and inhibiting cell cycle progression at the G1/S checkpoint.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It was tested in lipopolysaccharide (LPS)-induced inflammation assays, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Case Study on A549 Cell Line : A study conducted by Zhang et al. (2023) found that treatment with the compound led to a significant decrease in viability of A549 cells after 48 hours, with an observed IC50 of 5 µM. The study concluded that the compound effectively triggers apoptotic pathways.

- MCF7 Cell Line Analysis : Research by Liu et al. (2023) indicated that MCF7 cells treated with the compound exhibited a marked reduction in proliferation rates and increased levels of p21, suggesting effective CDK inhibition.

Comparison with Similar Compounds

Structural Features and Substituent Variations

- Target Compound : Contains a pyridazine-pyridinamine group and a fluorine atom at the 4-position of the benzenesulfonamide. The ethylenediamine linker may influence conformational flexibility.

- Pyrazolo-Pyrimidine Derivatives (e.g., compound from ): Replace the pyridazine-pyridinamine with a pyrazolo[3,4-d]pyrimidine core and incorporate a chromen-4-one system.

- Indolin-2-one-based Sulfonamides (): Feature rigid indolinone scaffolds connected to benzenesulfonamide via ethyl linkers. Halogen substituents (Cl, Br) on the indolinone ring increase molecular weight and polarity compared to the target compound’s fluorine .

Physical Properties

Notes:

- The target compound’s melting point is expected to be lower than indolinone-based derivatives due to reduced rigidity but higher than pyrazolo-pyrimidine analogs owing to stronger intermolecular hydrogen bonding from the pyridazine-pyridinamine group.

- Halogen substituents (Cl, Br) in ’s compounds increase molecular weight and may enhance thermal stability .

Key Research Findings and Implications

- Structural Rigidity vs. Flexibility: The ethylenediamine linker in the target compound offers conformational adaptability compared to rigid indolinone systems, which may affect binding kinetics and off-target interactions.

- Synthetic Complexity : Lower yields in ’s compound highlight challenges in synthesizing multi-heterocyclic systems, suggesting the target compound’s synthesis may require optimized catalytic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.